molecular formula C21H26N2O2 B3208973 N,N'-bis(2,4,6-trimethylphenyl)propanediamide CAS No. 105678-72-6

N,N'-bis(2,4,6-trimethylphenyl)propanediamide

Cat. No. B3208973
CAS RN: 105678-72-6
M. Wt: 338.4 g/mol
InChI Key: IOFPIPAZSGBPEY-UHFFFAOYSA-N
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Description

N,N’-bis(2,4,6-trimethylphenyl)propanediamide , also known as N1,N3-dimesitylmalonamide , is a chemical compound with the molecular formula C21H26N2O2 . It falls under the category of organic compounds and is commonly used in research and laboratory settings. The compound’s structure consists of two 2,4,6-trimethylphenyl groups attached to a central propanediamide backbone .


Synthesis Analysis

The synthesis of N,N’-bis(2,4,6-trimethylphenyl)propanediamide involves the condensation of appropriate precursors. While specific synthetic routes may vary, the general approach includes the reaction of 2,4,6-trimethylphenylamines with an appropriate dialkyl malonate or malonic acid derivative. The resulting product is then isolated and purified .


Molecular Structure Analysis

The compound’s molecular structure features a symmetrical arrangement of the two 2,4,6-trimethylphenyl groups connected by the propanediamide linker. The N,N’-bis(2,4,6-trimethylphenyl)propanediamide molecule exhibits steric hindrance due to the bulky phenyl substituents, impacting its reactivity and properties .


Chemical Reactions Analysis

N,N’-bis(2,4,6-trimethylphenyl)propanediamide may participate in various chemical reactions, including hydrolysis , oxidation , and complexation . Its reactivity is influenced by the electron-donating nature of the trimethylphenyl groups. Researchers have explored its use as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

  • Stability : The compound is stable under normal laboratory conditions .

Mechanism of Action

The compound’s specific mechanism of action depends on its application. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. Further studies are needed to elucidate its precise interactions in various contexts .

Safety and Hazards

  • Environmental Impact : Dispose of according to local regulations .

properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-12-7-14(3)20(15(4)8-12)22-18(24)11-19(25)23-21-16(5)9-13(2)10-17(21)6/h7-10H,11H2,1-6H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFPIPAZSGBPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)NC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248197
Record name N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2,4,6-trimethylphenyl)propanediamide

CAS RN

105678-72-6
Record name N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105678-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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